molecular formula C17H18F2N4O3S B2481980 1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1170451-08-7

1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide

Cat. No. B2481980
CAS RN: 1170451-08-7
M. Wt: 396.41
InChI Key: UDAQVVAGCGOOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O3S and its molecular weight is 396.41. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multitargeted Bioactive Molecules

Thiazoles, including the compound , are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

COX Inhibitors

Thiazole carboxamide derivatives have been studied for their cyclooxygenase (COX) suppressant properties . The synthesized compounds were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes .

Antimicrobial Activity

Some thiazole derivatives have demonstrated potent antibacterial activity against Gram-negative bacteria . They also showed significant antifungal activity against Candida albicans and Candida glabrata .

Anticancer Activity

Certain thiazole derivatives have shown selectivity against glioblastoma and melanoma in MTT assay . Among these compounds, some demonstrated a selective action towards the human glioblastoma U251 cells and human melanoma WM793 cells, comparing to the leukemia cells .

Antileishmanial and Antimalarial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of certain thiazole derivatives . These compounds have desirable fitting patterns in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Drug Development

The compound “1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide” is offered by Benchchem for research purposes. This indicates its potential use in the development of new drugs.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, such as the one , exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

The mode of action of this compound is likely to involve interaction with its targets leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific biological activity being exhibited. For instance, if the compound is acting as an antibacterial agent, it might inhibit a key enzyme in the bacteria, leading to bacterial death .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific biological activity. For instance, if the compound is acting as an anti-inflammatory agent, it might inhibit the production of pro-inflammatory cytokines . The downstream effects of this could include a reduction in inflammation and associated symptoms.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For instance, if the compound is acting as an antitumor agent, it might induce apoptosis in tumor cells . This could lead to a reduction in tumor size and potentially contribute to the treatment of cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds. For instance, certain compounds might be more stable and effective at specific temperatures or pH levels .

properties

IUPAC Name

1-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3S/c18-16(19)26-12-3-1-11(2-4-12)21-17-22-13(9-27-17)15(25)23-7-5-10(6-8-23)14(20)24/h1-4,9-10,16H,5-8H2,(H2,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAQVVAGCGOOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.